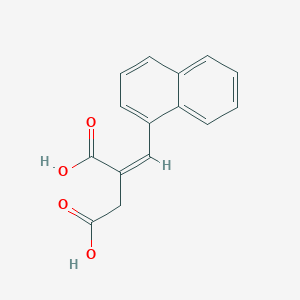
2-(Naphthalen-1-ylmethylene)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-ylmethylene)succinic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of a naphthalene ring attached to a succinic acid moiety through a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethylene)succinic acid typically involves the condensation of naphthalene-1-carbaldehyde with succinic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-pressure reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-ylmethylene)succinic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with varying degrees of hydrogenation .
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-ylmethylene)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-ylmethylene)succinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(Naphthalen-1-ylmethylene)succinic acid include:
- 2-(Naphthalen-1-ylmethyl)succinic acid
- 2-(Naphthalen-2-ylmethylene)succinic acid
- 2-(Phenylmethylene)succinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(2Z)-2-(naphthalen-1-ylmethylidene)butanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,9H2,(H,16,17)(H,18,19)/b12-8- |
InChI-Schlüssel |
OCEJTXWZGWBSPX-WQLSENKSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(/CC(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




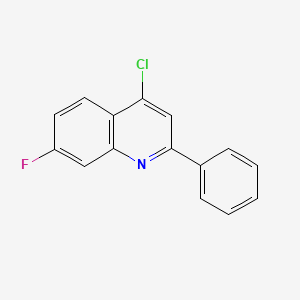


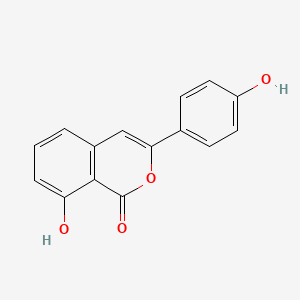
![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)
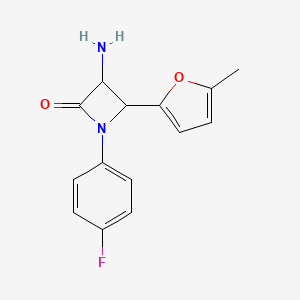
![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)
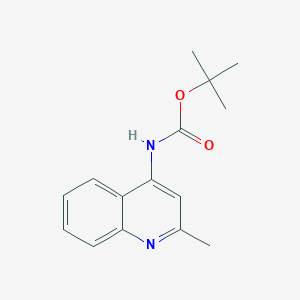

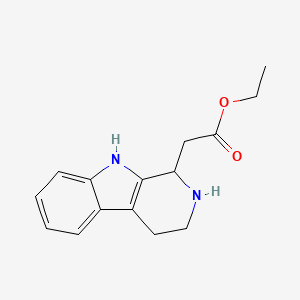
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
